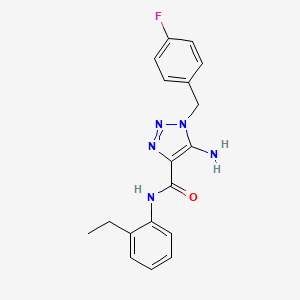

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .

Physical And Chemical Properties Analysis

Tert-butyl carbamate, a component of the compound, is a white to pale yellow or pale pink crystalline powder with a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学的研究の応用

Synthesis and Intermediate Applications

Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. This process includes an iodolactamization as a key step (Campbell et al., 2009).

Carbocyclic Analogue Synthesis : It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Stereoisomer Preparation : The compound is integral in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors (Wang et al., 2017).

Chemical Synthesis and Drug Discovery

Chiral Synthon in Drug Discovery : It's used in the synthesis of 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate for improved synthesis of BMS-986251, a clinical candidate (Cornelius et al., 2020).

Biotin Intermediate Synthesis : This compound is synthesized from L-cystine as a key intermediate of Biotin, a water-soluble vitamin involved in metabolic cycles (Qin et al., 2014).

Chemical Sensing and Analysis

Organogel Formation and Sensory Material : It is used in the synthesis of benzothizole modified carbazole derivatives for organogel formation, which are significant in detecting volatile acid vapors (Sun et al., 2015).

Evaluation in Medicinal Chemistry : The tert-butyl group, which is a part of the compound, has been evaluated for its effects on physicochemical and pharmacokinetic properties, efficacies, and activities in medicinal chemistry (Westphal et al., 2015).

Chemical Reactions and Mechanisms

Macrocyclic and Chiral Compound Formation : It's used in reactions leading to selective formation of chiral macrocycles, which form cavitand-shaped trinuclear double-decker complexes (Sarnicka et al., 2012).

Organic Synthesis Building Blocks : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including this compound, are used as building blocks in organic synthesis, acting as N-(Boc)-protected nitrones (Guinchard et al., 2005).

Dirhodium-catalyzed Oxidations : The compound plays a role in dirhodium-catalyzed oxidations of phenols and anilines, demonstrating a new approach in catalytic chemistry (Ratnikov et al., 2011).

Cobalt(II) Ion-Selective Sensor : It's used in the fabrication of cobalt(II) selective electrodes for electroanalytical studies, which has applications in environmental and pharmaceutical analysis (Bandi et al., 2011).

特性

IUPAC Name |

tert-butyl N-[4-[(2-chlorophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJARMCQNWKHIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118570 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate | |

CAS RN |

1286274-12-1 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(2-chlorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2464798.png)

![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)

![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2464802.png)

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)